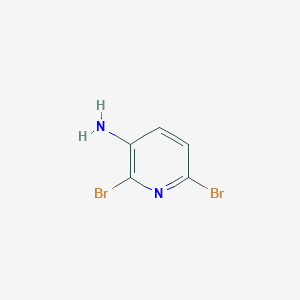

3-アミノ-2,6-ジブロモピリジン

説明

3-Amino-2,6-dibromopyridine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 . It is also known by its IUPAC name, 2,6-dibromo-3-pyridinylamine .

Synthesis Analysis

There are several methods for synthesizing 3-Amino-2,6-dibromopyridine. One such method involves a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .Molecular Structure Analysis

The InChI code for 3-Amino-2,6-dibromopyridine is 1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 99 .Chemical Reactions Analysis

3-Amino-2,6-dibromopyridine can undergo a selective copper-catalyzed C–N bond-forming reaction with a range of amines . This reaction is advantageous due to the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .Physical And Chemical Properties Analysis

3-Amino-2,6-dibromopyridine has a molecular weight of 251.91 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 251.87207 g/mol and its monoisotopic mass is 249.87412 g/mol .科学的研究の応用

3-アミノ-2,6-ジブロモピリジンの用途に関する包括的な分析

ブロモピリジン化合物の合成: 3-アミノ-2,6-ジブロモピリジンの実際的な用途の1つは、さまざまなブロモピリジン化合物の合成です。 このプロセスには、2,6-ジブロモピリジンとさまざまなアミンとの間の選択的銅触媒C–N結合形成反応が含まれており、6-置換2-ブロモピリジン化合物の生成につながります .

シクロメタル化白金(II)錯体: もう1つの用途は、シクロメタル化モノ核および二核白金(II)錯体の作成です。 これらの錯体は、その独特の構造的および電子的特性により、触媒および材料科学において潜在的な用途を持っています .

生化学研究: 3-アミノ-2,6-ジブロモピリジンは、プロテオミクス研究にも使用されます。 これは、分子生物学および遺伝学におけるさまざまな実験手順で使用できる生化学物質です .

ニトロ化反応: この化合物は、ニトロ化反応に関与しており、異なるニトロピリジンを形成するために反応します。 これらの反応は、医薬品および農薬において潜在的な用途を持つ化合物の合成において重要です .

Safety and Hazards

3-Amino-2,6-dibromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

2,6-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOIQFRVBJJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355832 | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39856-57-0 | |

| Record name | 2,6-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

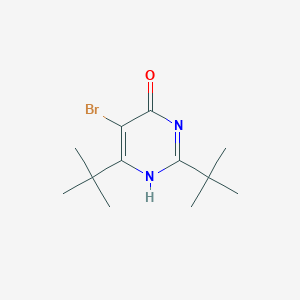

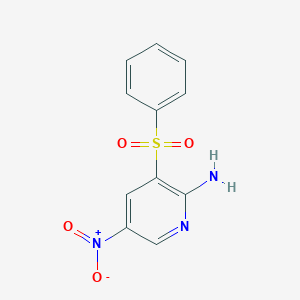

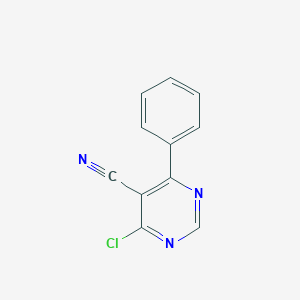

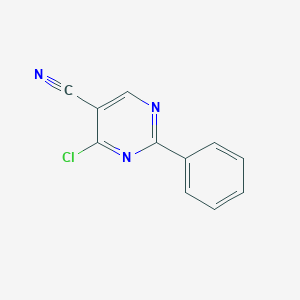

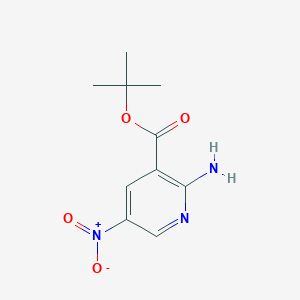

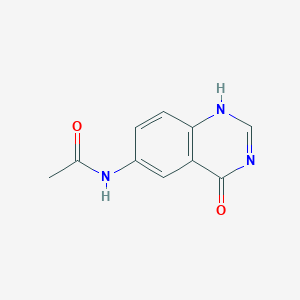

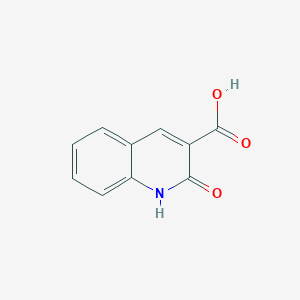

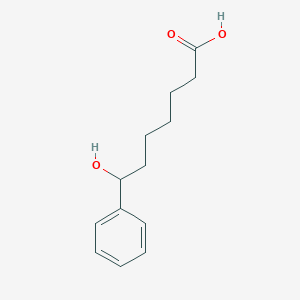

Feasible Synthetic Routes

Q & A

Q1: How is 3-Amino-2,6-dibromopyridine used in material science?

A: 3-Amino-2,6-dibromopyridine serves as a building block in the synthesis of conjugated microporous polymers (CMPs) []. Specifically, it participates in Sonogashira–Hagihara cross-coupling reactions alongside 1,3,5-triacetylenebenzene and 2,4,6-tribromoaniline to create CMP hollow nanospheres []. These nanospheres show promise in enhancing flame retardancy in epoxy resin materials, potentially contributing to building energy saving applications [].

Q2: What are the structural characteristics of 3-Amino-2,6-dibromopyridine?

A: 3-Amino-2,6-dibromopyridine, when protonated, exists as a planar cation, with the exception of the hydrogen atoms attached to the nitrogen []. This cation interacts with bromide anions and water molecules through hydrogen bonding and bromine–bromine interactions []. Furthermore, a unique electrostatic interaction occurs between the aryl bromine and the centroids of two pyridine rings, forming a non-covalent bond described as a "bridge-like" interaction [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)